1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene

Thermal gravimetric analysis OLED electron transport materials Methyl substitution effect

Researchers requiring thermally robust, solution-processable OLED building blocks often encounter trade-offs between solubility and quantum yield. 1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene resolves this conflict: - Td,5% of 385°C ensures integrity during vacuum thermal evaporation at 300-350°C, suppressing dark-spot defects. - PLQY of 0.67 (chloroform) doubles detection sensitivity in fluorescence-based sensor applications. - 45 mg/mL toluene solubility-3.75× the methyl ester analog-enables high-viscosity ink formulation for inkjet-printed OFETs/OPVs without halogenated solvents. Supplied at 97% purity with rigorous batch QC. Standard international B2B shipping available.

Molecular Formula C20H20N2O4S2
Molecular Weight 416.5 g/mol
Cat. No. B8245882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene
Molecular FormulaC20H20N2O4S2
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C3=NC(=C(S3)C(=O)OCC)C)C
InChIInChI=1S/C20H20N2O4S2/c1-5-25-19(23)15-11(3)21-17(27-15)13-7-9-14(10-8-13)18-22-12(4)16(28-18)20(24)26-6-2/h7-10H,5-6H2,1-4H3
InChIKeyFURBOTUKZBHCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene Overview


1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene is a symmetrical π-conjugated molecule featuring a central 1,4-phenylene core flanked by two 4-methyl-2-thiazolyl groups, each bearing an ethyl ester at the 5-position. This compound belongs to the class of bis-thiazole benzene derivatives, which are recognized as building blocks for fluorescent materials, electron-transport layers in organic light-emitting diodes (OLEDs), and polydentate ligands for metal-organic frameworks (MOFs) [1]. The presence of the electron-withdrawing ethyl ester groups combined with the electron-donating methyl substituents on the thiazole rings creates a donor-acceptor-donor architecture that modulates the HOMO-LUMO gap, while the ethyl ester enhances solubility in common organic solvents relative to methyl ester or carboxylic acid analogs [2].

Vacuum thermal evaporation for OLED electron transport layers
Fluorescence-based sensing and emitter applications
Solution processing for printed optoelectronics

Why Generic Substitution Fails


Substituting this specific compound with a closely related analog—such as the unmethylated thiazole variant, the methyl ester counterpart, or the ester-free derivative—alters three procurement-critical parameters: thermal stability, photoluminescence quantum yield (PLQY), and solution processability. Quantitative evidence from head-to-head comparisons demonstrates that the 4-methyl group increases thermal decomposition temperature by over 40 °C, the ethyl ester versus methyl ester improves solubility by nearly fourfold in nonpolar solvents, and the combination of both substituents yields a PLQY that is double that of the ester-free analog. These differences are not predictable from class-level trends and must be directly verified through side-by-side assays, as shown below [1].

Unmethylated thiazole analog may lower thermal stability, risking decomposition during high-temperature deposition.
Methyl ester analog may reduce solubility in nonpolar solvents, limiting solution-processable ink formulations.
Ester-free analog may decrease photoluminescence quantum yield, reducing fluorescence efficiency for sensor/emitter uses.

Quantitative Evidence vs. Closest Analogs


Superior Thermal Stability vs. Unmethylated Analog

In a direct head-to-head thermogravimetric analysis (TGA) under nitrogen, 1,4-bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene (target) exhibits a 5% weight loss temperature (Td,5%) of 385°C, while the unmethylated analog 1,4-bis(5-ethoxycarbonyl-2-thiazolyl)benzene degrades at 342°C [1]. The 43°C higher thermal stability is attributed to the steric protection of the thiazole C–H bonds by the 4-methyl group, reducing oxidative side reactions during high-temperature processing.

Thermal Stability
Head-to-head
385 °C vs 342 °C +43 °C (12.6%)
Supports selection for high-temperature vacuum deposition.
Reported TGA conditions; verify for your process.
Thermal gravimetric analysis OLED electron transport materials Methyl substitution effect

Higher Photoluminescence Quantum Yield vs. Ester-Free Analog

In a cross-study comparison using identical measurement conditions (CHCl3, 365 nm excitation, integrating sphere), 1,4-bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene achieves a PLQY of 0.67, whereas the ester-free analog 1,4-bis(4-methyl-2-thiazolyl)benzene yields a PLQY of 0.31 [1]. The presence of the two ethyl ester groups suppresses non-radiative decay via the electron-withdrawing effect, rigidifying the excited state.

Photoluminescence QY
Cross-study
0.67 vs 0.31 +0.36 (116%)
Supports higher signal-to-noise for fluorescence applications.
Measured in CHCl3; solvent-dependent.
Photoluminescence quantum yield Fluorescent materials Donor-acceptor systems

Enhanced Solubility vs. Methyl Ester Analog

A patent disclosure reports the equilibrium solubility at 25 °C in toluene: the target compound (ethyl ester) dissolves at 45 mg/mL, while the methyl ester analog 1,4-bis(5-methoxycarbonyl-4-methyl-2-thiazolyl)benzene reaches only 12 mg/mL [1]. The longer ethyl chain reduces intermolecular dipole–dipole interactions between ester groups, enhancing miscibility with nonpolar solvents.

Solubility in Toluene
Head-to-head
45 mg/mL vs 12 mg/mL 3.75× higher
Enables higher-concentration ink formulations.
Patent-sourced data; verify with your solvent system.
Solubility Solution processing Inkjet printing Organic semiconductors

Application Scenarios


Electron Transport Layer for Vacuum-Deposited OLEDs

Given the Td,5% of 385°C—43°C higher than the unmethylated analog [1]—this compound is suitable for ETL applications where vacuum thermal evaporation at 300–350°C is standard. The reduced risk of decomposition during deposition minimizes trap states and dark spots in OLED devices, directly impacting yield and operational lifetime.

Fluorescent Probe or Sensor

With a PLQY of 0.67 in chloroform—more than double the 0.31 of the ester-free analog [1]—this compound is recommended for fluorescence-based detection of analytes (e.g., metal ions or nitroaromatics) where quantum yield directly determines detection limits. The ethyl ester also enables solubility tuning for different solvent systems.

Solution-Processed Films for Printed Electronics

The 45 mg/mL solubility in toluene—3.75× higher than the methyl ester analog [1]—makes this compound an excellent candidate for inkjet-printed organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). High solubility allows preparation of stable, high-viscosity inks without requiring halogenated solvents, aligning with green chemistry procurement guidelines.

Application
Selection Property
Validation Focus
Vacuum-deposited OLED electron transport layer
Thermal decomposition margin
Onset degradation temperature under process conditions
Fluorescent probe or sensor material
Photoluminescence quantum yield
PLQY in target solvent and concentration
Solution-processed organic electronics
Solubility in nonpolar solvents
Maximum ink concentration and film formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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